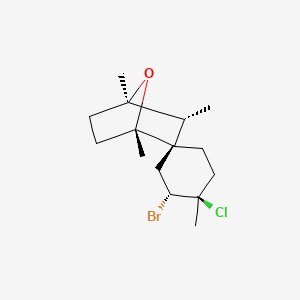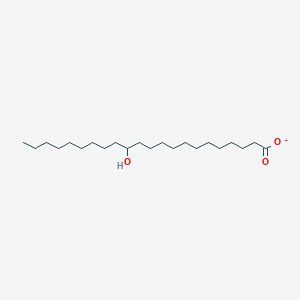
13-Hydroxydocosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-hydroxydocosanoate is the conjugate base of 13-hydroxydocosanoic acid. It is a hydroxy monocarboxylic acid anion and a hydroxy fatty acid anion. It derives from a behenate. It is a conjugate base of a 13-hydroxydocosanoic acid.
Wissenschaftliche Forschungsanwendungen
Natural Product Configuration Analysis
- 13-Hydroxydocosanoate, synthesized from hydroxy-octadecanoic acids, aids in determining the absolute configurations of natural products. In a study, it was used to confirm that natural long-chain hydroxy acids mostly possess the L-configuration, as evidenced in products produced by Candida bogoriensis and Torulopsis apicola (Tulloch, 1968).
Glycolipid Production and Characterization
- Glycosides of 13-hydroxydocosanoic acid isolated from Candida bogoriensis were studied to understand their structure and in vivo production. The research characterized three glycolipids, including 13-glucosylglucosyloxydocosanoic acid and its acetylated derivatives, contributing to the understanding of microbial lipid metabolism (Esders & Light, 1972).
Polyhydroxyalkanoate Synthesis
- Research on Pseudomonas putida revealed insights into polyhydroxyalkanoates (PHAs) formation from various carbon sources. Studies indicated that 13-hydroxydocosanoate may play a role in PHA synthesis, providing a deeper understanding of bacterial metabolic routes (Huijberts et al., 1994).
Cancer Research and Imaging
- A study on molecular imaging for cancer detection highlighted the potential use of 13-hydroxydocosanoate-related compounds in the Chemical Exchange Saturation Transfer (CEST) MRI technique. This research opens new avenues for non-invasive cancer detection and monitoring (Rivlin & Navon, 2020).
Metabolomics Profiling
- The chemical isotope labeling LC-MS technique for profiling hydroxyl submetabolome in metabolomics research might involve compounds like 13-hydroxydocosanoate. This method allows for accurate quantification and identification of a wide range of hydroxyl-containing metabolites, significantly advancing metabolomics studies (Zhao, Luo, & Li, 2016).
Eigenschaften
Produktname |
13-Hydroxydocosanoate |
|---|---|
Molekularformel |
C22H43O3- |
Molekulargewicht |
355.6 g/mol |
IUPAC-Name |
13-hydroxydocosanoate |
InChI |
InChI=1S/C22H44O3/c1-2-3-4-5-9-12-15-18-21(23)19-16-13-10-7-6-8-11-14-17-20-22(24)25/h21,23H,2-20H2,1H3,(H,24,25)/p-1 |
InChI-Schlüssel |
BYCZEMFWXYCUSJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC(CCCCCCCCCCCC(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



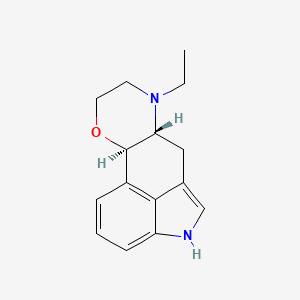
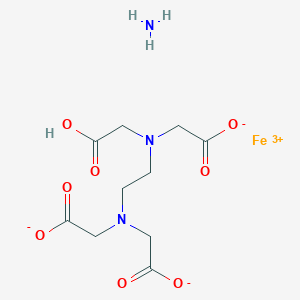
![3,6-Dimethyl-9-propan-2-ylspiro[4.5]dec-3-en-10-ol](/img/structure/B1256273.png)
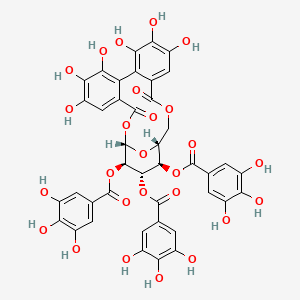
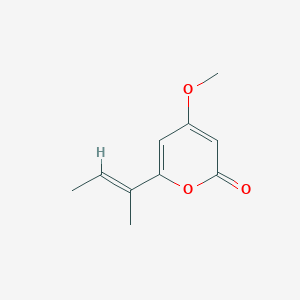
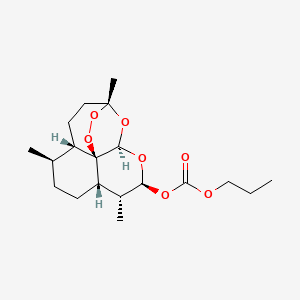
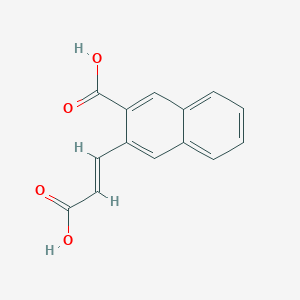
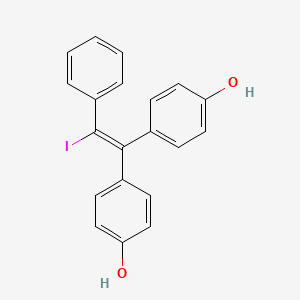
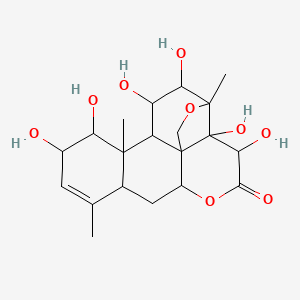
![(19R)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B1256286.png)
![(S)-6-[2-[(Z)-allyloxyimino]-2-(2-aminothiazol-4-yl)-acetylamino]-2-methanesulfonyl-7-oxo-6,7-dihydro-3H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylic acid](/img/structure/B1256288.png)
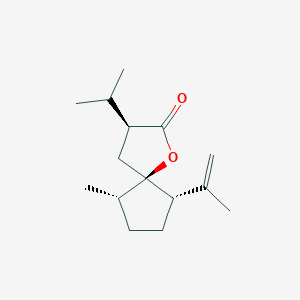
![1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one](/img/structure/B1256292.png)
